![molecular formula C26H46O3 B593883 (3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-エチル-17- ( ®-5-ヒドロキシペンタン-2-イル)-10,13-ジメチルヘキサデカヒドロ-1H-シクロペンタ [a]フェナントレン-3,7-ジオール 不純物 CAS No. 1632118-70-7](/img/structure/B593883.png)
(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-エチル-17- ( ®-5-ヒドロキシペンタン-2-イル)-10,13-ジメチルヘキサデカヒドロ-1H-シクロペンタ [a]フェナントレン-3,7-ジオール 不純物
概要
説明
- これは、Gタンパク質共役胆汁酸活性化受容体(GP-BAR1) のアゴニスト として作用します。
- BAR501 不純物の系統名は(3α,5β,6β,7α)-6-エチル-コラン-3,7,24-トリオール です。
- その分子式はC26H46O3 で、分子量は406.6 g/mol です .
BAR501 不純物: (CAS 1632118-70-7) は、 (Item No. 22460) の調製中に不純物として見つかった化合物です。
科学的研究の応用
- BAR501 Impurity’s applications span several scientific fields:
Chemistry: It may serve as a tool compound for studying bile acid receptors.
Biology: Researchers might explore its effects on cellular signaling pathways.
Medicine: Investigating its impact on bile acid receptor-related diseases.
Industry: Potential applications in drug discovery or receptor-based therapies.
作用機序
- BAR501 不純物は、GP-BAR1 受容体 に結合することでその効果を発揮します。
- その活性化に関与する分子標的および下流経路は、現在も研究中です。
準備方法
- 残念ながら、BAR501 不純物の調製に関する具体的な合成経路や反応条件は、文献では容易には入手できません。
- 通常、親化合物である BAR501 の合成中に不純物として得られます。
化学反応の分析
- BAR501 不純物は、酸化 、還元 、置換 などのさまざまな化学反応を受ける可能性があります。
- これらの反応で使用される一般的な試薬や条件は、明確には文書化されていません。
- これらの反応から生成される主な生成物は、特定の反応経路と条件によって異なります。
科学研究への応用
- BAR501 不純物の用途は、いくつかの科学分野にわたります:
化学: 胆汁酸受容体を研究するためのツール化合物として役立つ可能性があります。
生物学: 研究者は、細胞シグナル伝達経路への影響を調査する可能性があります。
医学: 胆汁酸受容体関連疾患への影響を調査しています。
産業: 創薬や受容体ベースの治療における潜在的な用途。
類似化合物との比較
- 残念ながら、利用可能な文献には、具体的な類似化合物が明示的に記載されていません。
- さらなる研究により、同様の特性を持つ化合物がさらに明らかになる可能性があります。
特性
IUPAC Name |
(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-GRVUFFLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272984 | |
| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632118-70-7 | |
| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632118-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


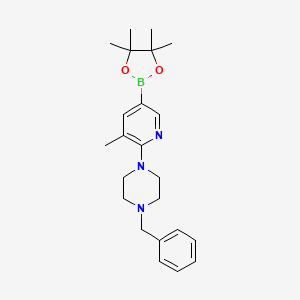

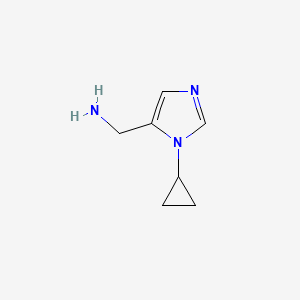
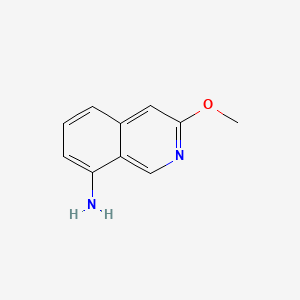
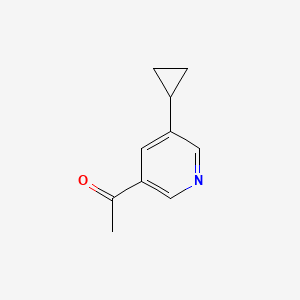

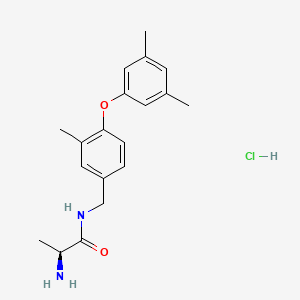
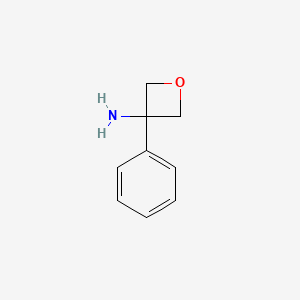
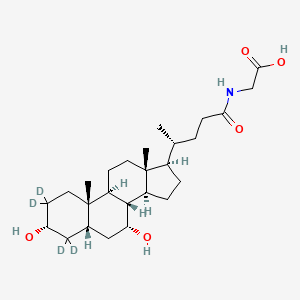
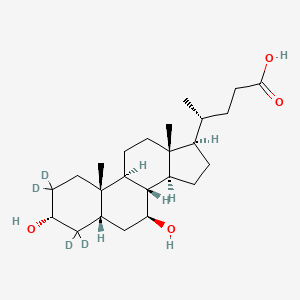
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)



